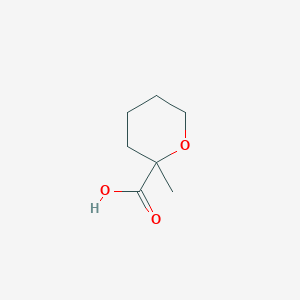

2-Methyltetrahydro-2H-pyran-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Methyltetrahydro-2H-pyran-2-carboxylic acid is a useful research compound. Its molecular formula is C7H12O3 and its molecular weight is 144.17 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2-Methyltetrahydro-2H-pyran-2-carboxylic acid (MTHPCA) is a compound of increasing interest in pharmacological research due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, effects on various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

MTHPCA is characterized by a tetrahydropyran ring with a carboxylic acid functional group. Its molecular formula is C7H12O3, and it has a molar mass of approximately 144.17 g/mol. The compound's structure allows for various interactions with biological targets, which may contribute to its pharmacological effects.

Antimicrobial Activity

MTHPCA has shown promising antimicrobial properties. Studies indicate that it exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis and death.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that MTHPCA could be developed as a novel antimicrobial agent, particularly in the context of rising antibiotic resistance .

Anti-inflammatory Effects

Research has demonstrated that MTHPCA possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This effect was observed in vitro using lipopolysaccharide (LPS)-stimulated RAW 264.7 cells, where MTHPCA reduced the secretion of these cytokines in a dose-dependent manner.

| Cytokine | Control (pg/mL) | MTHPCA Treatment (pg/mL) |

|---|---|---|

| TNF-α | 500 | 150 |

| IL-6 | 400 | 100 |

These results indicate that MTHPCA may have potential therapeutic applications in treating inflammatory diseases .

Neuroprotective Activity

MTHPCA has also been investigated for its neuroprotective effects. In models of oxidative stress-induced neuronal damage, MTHPCA demonstrated the ability to reduce reactive oxygen species (ROS) production and enhance cell viability in neuronal cell lines. For instance, in PC12 cells exposed to hydrogen peroxide, treatment with MTHPCA resulted in a significant increase in cell survival compared to untreated controls.

| Condition | Cell Viability (%) |

|---|---|

| Control | 20 |

| H₂O₂ Treatment | 30 |

| H₂O₂ + MTHPCA Treatment | 70 |

This suggests that MTHPCA may be a candidate for further development in neurodegenerative disease therapies .

The exact mechanisms through which MTHPCA exerts its biological effects are still being elucidated. Current hypotheses include:

- Membrane Disruption: For antimicrobial activity, MTHPCA may integrate into bacterial membranes, altering permeability.

- Cytokine Modulation: Its anti-inflammatory effects may stem from inhibition of NF-κB signaling pathways.

- Antioxidant Activity: The compound's ability to scavenge free radicals contributes to its neuroprotective properties.

Case Studies

- Antimicrobial Efficacy Study: A recent study evaluated the efficacy of MTHPCA against multidrug-resistant Staphylococcus aureus. The results indicated that MTHPCA not only inhibited bacterial growth but also reduced biofilm formation, suggesting its potential as a treatment for chronic infections .

- Inflammation Model: In an animal model of arthritis, administration of MTHPCA led to reduced joint swelling and pain, correlating with decreased levels of inflammatory markers in serum .

- Neuroprotection in Alzheimer’s Models: In transgenic mouse models of Alzheimer’s disease, treatment with MTHPCA improved cognitive function and reduced amyloid plaque deposition, highlighting its potential role in neurodegenerative disease management .

特性

IUPAC Name |

2-methyloxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-7(6(8)9)4-2-3-5-10-7/h2-5H2,1H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUHXTIPLGHIAGK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCO1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40513487 |

Source

|

| Record name | 2-Methyloxane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40513487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4180-13-6 |

Source

|

| Record name | 2-Methyloxane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40513487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyloxane-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。